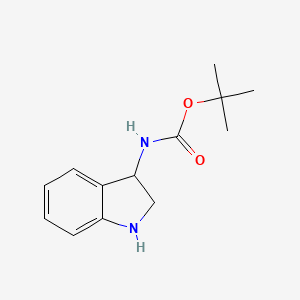

tert-Butyl indolin-3-ylcarbamate

Descripción general

Descripción

tert-Butyl indolin-3-ylcarbamate: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with indole or indoline derivatives.

tert-Butyl Carbamate Formation: The tert-butyl carbamate group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement to form the isocyanate derivative.

Reaction Conditions: The reactions are generally carried out at low temperatures to ensure high yields and to prevent decomposition of sensitive intermediates.

Industrial Production Methods: Industrial production methods for tert-butyl indolin-3-ylcarbamate are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Rhodium-Catalyzed Three-Component Coupling

tert-Butyl (1-benzyl-2-oxoindolin-3-ylidene)carbamate participates in Rh₂(OAc)₄-catalyzed reactions with diazo compounds and indoles:

-

Reaction : Coupling of tert-butyl carbamate (3a ), diazo compound (1a ), and indole (2a ) produces spirocyclic indoline derivatives (4a ) with >20:1 diastereoselectivity .

-

Conditions : 5 mol% Rh₂(OAc)₄ in toluene at room temperature for 16 hours (94% yield) .

-

Mechanism : The reaction proceeds via Rh-carbene intermediates, followed by tandem cyclization and 1,2-H shift .

Deprotection and Functionalization

The tert-butyl carbamate group serves as a protective moiety, enabling subsequent transformations:

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding free amines for further acylation or alkylation .

-

Example : Boc-protected intermediate 6 undergoes deprotection to give amino derivative 7 , which reacts with pentafluorobenzoyl chloride to form bioactive analogs .

Chlorination and Radical Reactions

tert-Butyl hypochlorite (t-BuOCl) facilitates selective chlorination of indoline carbamates:

-

Chlorooxidation : Indole-2-carboxylates react with t-BuOCl in EtOAc at 40°C to form 2-chloro-3-oxindoles (99% yield) .

-

Radical Pathway : Homolytic cleavage of t-BuOCl generates chlorine radicals, enabling electrophilic substitution and subsequent oxidation .

Table 2: Chlorination of Indoline Derivatives

| Substrate | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl indole-2-carboxylate | 2-Chloro-3-oxindole | EtOAc, 40°C, 16 h | 99 |

| 2-Oxindole | 3,3-Dichloro-2-oxindole | CH₃CN, 60°C, 20 h | 76 |

Limitations and Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Dual Inhibitors of 5-LOX/sEH

One significant application of tert-butyl indolin-3-ylcarbamate is its role in the discovery and optimization of dual inhibitors for lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are involved in inflammatory processes, making their inhibitors potential candidates for anti-inflammatory drugs. Research has demonstrated that derivatives of indoline, including those with the tert-butyl carbamate moiety, exhibit promising in vitro and in vivo anti-inflammatory activity . The optimization process involves modifying the indoline structure to enhance potency and selectivity against these targets.

1.2 Anticancer Activity

Indole and oxindole derivatives, including this compound, have been investigated for their anticancer properties. These compounds often act through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that certain indoline derivatives can inhibit cancer cell proliferation effectively, suggesting their potential as chemotherapeutic agents .

Synthetic Methodologies

2.1 Synthesis of Functionalized Indoles

This compound serves as a versatile intermediate in the synthesis of various functionalized indoles and oxindoles. For instance, it has been utilized in Rh(II)-catalyzed three-component reactions involving diazooxindoles and isatin-derived ketimines to produce complex trisindole structures with high yields and selectivity . This synthetic utility highlights its importance in generating diverse chemical libraries for biological screening.

2.2 Chlorooxidation Reactions

The compound has also been employed as a substrate for chlorooxidation reactions using tert-butyl hypochlorite as an oxidizing agent. This method allows for the selective chlorination of indoles to form chlorinated oxindoles, which are valuable intermediates in organic synthesis . The ability to tolerate various functional groups during these reactions makes it a robust choice for synthetic chemists.

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl indolin-3-ylcarbamate involves its interaction with biological targets through its indole moiety. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound towards its targets .

Comparación Con Compuestos Similares

- tert-Butyl indole-3-carboxylate

- tert-Butyl indole-3-acetate

- tert-Butyl indole-3-amine

Uniqueness: tert-Butyl indolin-3-ylcarbamate is unique due to the presence of both the indole ring and the carbamate group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Tert-butyl indolin-3-ylcarbamate is a compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been associated with a variety of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

The structural features of these compounds, particularly the presence of the indole ring and functional groups like carbamates, contribute to their biological efficacy.

Target Interactions

This compound interacts with multiple biological targets:

- It binds with high affinity to various receptors involved in cell signaling pathways.

- The compound has shown potential in modulating the activity of enzymes such as cytochrome P450, which are crucial for drug metabolism.

Cellular Effects

Research indicates that this compound can influence cellular processes:

- It affects gene expression and cellular metabolism.

- Modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

This compound exhibits significant biochemical properties:

- Enzyme Interaction : It has been observed to interact with several enzymes, influencing their activity.

- Stability : The tert-butyl group contributes to the compound's stability, although modifications to this group can enhance metabolic stability and reduce clearance rates in vivo .

Anticancer Activity

A study highlighted the anticancer potential of indole derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Research has shown that this compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), leading to reduced inflammation in animal models. This dual inhibition suggests its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antiviral | Anti-inflammatory | Anticancer | Antimicrobial |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Tert-butyl indole-3-carboxylate | Limited | Moderate | Yes | No |

| Tert-butyl indole-3-acetate | No | Limited | Moderate | Yes |

Propiedades

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLKLTBWOBSTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.